Lycorenine

概要

説明

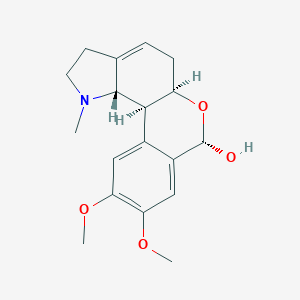

Lycorenine is a homolycorine-type Amaryllidaceae alkaloid (AA) with the molecular formula C₁₇H₂₁NO₄ . It is biosynthesized from norpluviine via hydroxylation and oxidation steps, as confirmed by stereochemical studies . Structurally, this compound features a this compound-type skeleton characterized by:

- A 1,2,4,5-tetrasubstituted benzene ring (δH 6.94 and 6.91 for H-8 and H-11, respectively) .

- A benzylic proton (δH 6.01, H-7) and olefinic protons (δH 5.50–5.46, H-4) .

- Two methyl groups: an O-methyl (δH 3.89) and an N-methyl (δH 2.10) .

Its absolute configuration is (5aR,7S,11bS,11cS), confirmed by electronic circular dichroism (ECD) and comparisons with analogs like nerinine and oduline .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of lycorenine involves several steps, starting from simpler organic molecules. One common synthetic route begins with the formation of a lycorine-type progenitor, followed by a biomimetic ring-switch to produce this compound. This process is fully diastereoselective and involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the rhizomes of Lycoris radiata. The extraction process uses solvents such as chloroform, dichloromethane, and ethyl acetate. The extracted compound is then purified through various chromatographic techniques to achieve a high level of purity .

化学反応の分析

Types of Reactions: Lycorenine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, creating derivatives with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives, each with potentially different biological activities and pharmacological effects .

科学的研究の応用

Anticancer Applications

Lycorenine has demonstrated significant potential as an anticancer agent. Research indicates that it possesses cytotoxic activity against a range of cancer cell lines, including leukemia and solid tumors.

- Mechanism of Action : this compound induces apoptosis in cancer cells through multiple pathways. It has been shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like BAX, leading to mitochondrial dysfunction and cell death .

-

In vitro and In vivo Studies :

- In vitro studies have revealed that this compound exhibits a high therapeutic ratio, being significantly more effective against cancer cells compared to normal cells .

- In vivo studies using animal models, such as the B16F10 melanoma-bearing mice, have shown that this compound can inhibit tumor growth effectively without causing toxicity .

| Study Type | Cancer Model | IC50 (μM) | Observations |

|---|---|---|---|

| In vitro | Various cell lines | <50 | Induces apoptosis; selective for cancer cells |

| In vivo | B16F10 melanoma | N/A | Significant tumor growth inhibition |

Antiviral Properties

This compound also exhibits antiviral activity, particularly against flaviviruses such as dengue virus (DENV) and HIV-1.

- Research Findings : Studies have demonstrated that this compound can inhibit viral replication in cell cultures, showcasing its potential as a therapeutic agent for viral infections .

- Mechanism : The antiviral effects are attributed to the compound's ability to interfere with viral entry and replication processes within host cells .

| Virus | Effective Concentration (EC50) | Selectivity Index |

|---|---|---|

| DENV | 10 μM | 20 |

| HIV-1 | 15 μM | 15 |

Cardiovascular Applications

This compound has been studied for its effects on cardiovascular health, particularly regarding blood pressure regulation.

- Pharmacological Effects : Research indicates that this compound can induce vasodepressor effects by blocking alpha-adrenergic receptors, leading to a decrease in blood pressure and heart rate .

- Experimental Evidence : In anesthetized rat models, this compound produced dose-dependent decreases in both mean blood pressure and perfusion pressure, indicating its potential use in managing hypertension .

| Administration Method | Dose (mg/kg) | Blood Pressure Change |

|---|---|---|

| Intravenous | 1 - 10 | Decrease observed |

| Intracerebroventricular | >0.5 | Significant decrease |

作用機序

Lycorenine exerts its effects through several mechanisms:

Alpha-Adrenergic Blockade: this compound decreases blood pressure by blocking alpha-adrenergic receptors, which reduces sympathetic nerve activity.

Modification of Vagal Activity: The compound induces bradycardia by modifying vagal activity, leading to a decrease in heart rate.

Anti-Inflammatory Action: this compound stimulates the pituitary gland-adrenocortical function, which is relevant to its anti-inflammatory effects.

類似化合物との比較

Pharmacological Activities :

- Vasodepressor Action: Reduces arterial pressure in normotensive rats via α-adrenergic blockade and vagal modulation (1–10 mg/kg i.v.) .

- Anticancer Activity : Inhibits LMTK and HEPG2 cell growth (IC₅₀ = 0.8 and 1.2 μg/mL, respectively) .

- Analgesic and DNA-Binding Activity : Comparable to vinblastine in DNA interaction .

Lycorenine belongs to a broader class of AAs with structural and functional diversity. Key analogs and their distinctions are outlined below:

Pharmacological Activity Comparison

Mechanism of Action Differences

- This compound : Acts via α-adrenergic blockade (peripheral) and vagal stimulation (central) to reduce heart rate and blood pressure .

- Homolycorine : Hypotensive mechanism unclear but lacks this compound’s vagal interaction .

- Hippeastrine : Antiviral activity likely due to interference with viral entry or replication .

生物活性

Lycorenine, an alkaloid derived from the Amaryllidaceae family, particularly from species such as Lycoris radiata, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article discusses the biological activity of this compound, highlighting its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is one of several alkaloids isolated from plants in the Amaryllidaceae family. It shares structural similarities with other bioactive compounds such as lycorine and narciclasine. Research indicates that this compound exhibits significant biological activities, including antiproliferative, anti-inflammatory, and anti-viral properties.

Recent studies have demonstrated that this compound possesses strong antiproliferative effects against various cancer cell lines. The mechanisms involved include:

- Induction of Apoptosis : this compound has been shown to trigger apoptosis in cancer cells, a process that involves programmed cell death. This effect was observed in human colon carcinoma (HT-29) and hepatocellular liver carcinoma (Hep G2) cells .

- Inhibition of Topoisomerase I : In a study focusing on the interaction between this compound and topoisomerase I (Top I), it was found that this compound significantly inhibits Top I activity, which is crucial for DNA replication and repair . This inhibition leads to reduced cancer cell proliferation.

Case Studies

- In Vitro Studies : A study evaluated the antiproliferative effects of various Amaryllidaceae alkaloids, including this compound. The results indicated that this compound had an IC50 value comparable to established chemotherapeutic agents, showcasing its potential as an anticancer agent .

- Apoptosis Induction : In experiments involving Jurkat cells (a model for T-cell leukemia), this compound was found to induce apoptosis effectively, contributing to its classification as a promising lead compound for anticancer drug development .

Comparative Biological Activity

The following table summarizes the antiproliferative activities of various Amaryllidaceae alkaloids, including this compound:

| Compound | IC50 (μM) | Mechanism of Action | Cell Line Tested |

|---|---|---|---|

| This compound | 7.25 | Topoisomerase I inhibition | HT-29 |

| Hippeastrine | 6.72 | Topoisomerase I inhibition | Hep G2 |

| Narciclasine | 10.5 | Apoptosis induction | Jurkat |

| Lycorine | 8.0 | Apoptosis induction | Various cancer lines |

Anti-Inflammatory and Other Activities

Beyond its anticancer properties, this compound also exhibits anti-inflammatory effects. Research has indicated that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation . Additionally, some studies suggest antiviral properties against specific viruses, although further research is needed to fully elucidate these effects.

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating Lycorenine from natural sources, and how can purity be ensured?

this compound is typically isolated from Lycoris radiata bulbs using solvent extraction (e.g., Ueo's method involving acid-base fractionation and chromatography). Purity is confirmed via NMR spectroscopy for structural consistency and HPLC for quantitative analysis. Neutralization with NaOH post-extraction minimizes degradation . For novel sources, cross-validate with spectral databases (e.g., PubChem) and compare retention times against authenticated standards .

Q. How should researchers design experiments to assess this compound’s pharmacological mechanisms in vitro and in vivo?

- In vitro: Use isolated guinea pig ileum for anticholinergic activity or mouse prostate tissue for anti-adrenergic effects. Apply this compound in graded concentrations (e.g., 10⁻⁶–10⁻³ M) and measure responses to acetylcholine or norepinephrine .

- In vivo: Employ anesthetized rat models (e.g., 1.25 g/kg polyethylene glycol) to study vasodepressor effects. Monitor blood pressure changes post-intravenous administration and validate specificity using receptor antagonists (e.g., atropine for cholinergic blockade) .

Q. What analytical techniques are critical for confirming this compound’s structural identity and purity?

Combine ¹H/¹³C NMR for functional group analysis, mass spectrometry for molecular weight confirmation, and X-ray crystallography (if crystalline) for absolute configuration. Purity ≥95% is achievable via recrystallization or preparative HPLC, with residual solvents quantified via GC-MS .

Advanced Research Questions

Q. How can contradictions in reported pharmacological effects of this compound be systematically resolved?

- Data triangulation: Compare results across species (e.g., rat vs. mouse models) and experimental conditions (e.g., isolated tissue vs. whole-organism studies).

- Bias mitigation: Use blinded data analysis and replicate studies in independent labs. For example, discrepancies in vasodepressor mechanisms may arise from differences in anesthesia protocols or baseline blood pressure variability .

- Meta-analysis: Apply PRISMA guidelines to aggregate data from primary studies, assessing heterogeneity via I² statistics .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For small sample sizes (n < 10), apply Student’s t-test with Bonferroni correction to compare treatment groups. Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Q. How can synthetic protocols for this compound derivatives be optimized to improve yield and scalability?

- Reaction monitoring: Use TLC or LC-MS to track intermediate formation and minimize side products (e.g., diethylammonium chloride in lidocaine synthesis ).

- Solvent optimization: Test polar aprotic solvents (e.g., DMF) for nucleophilic substitutions or ionic liquids for greener synthesis.

- Scale-up validation: Ensure reproducibility by adhering to ICH Q11 guidelines, documenting critical parameters (e.g., temperature, stirring rate) .

Q. What strategies address species-specific variability in this compound’s bioactivity?

- Cross-species receptor profiling: Compare binding affinities using radioligand assays (e.g., ³H-labeled this compound) in human vs. rodent tissues.

- Pharmacokinetic modeling: Assess metabolic stability in liver microsomes from different species to identify interspecies differences in CYP450-mediated oxidation .

Q. How can computational and experimental data be integrated to predict this compound’s therapeutic potential?

- Molecular docking: Screen this compound against targets (e.g., muscarinic receptors) using AutoDock Vina. Validate predictions with functional assays (e.g., cAMP modulation in HEK293 cells).

- QSAR modeling: Corporate physicochemical properties (logP, pKa) to optimize derivatives for blood-brain barrier penetration .

Q. Methodological Best Practices

Q. What criteria should guide the selection of in vitro models for studying this compound’s bioactivity?

Prioritize models with high translational relevance , such as human-derived cell lines (e.g., SH-SY5Y for neuroactivity) or 3D organoids. Include positive/negative controls (e.g., atropine for anticholinergic effects) and validate assay sensitivity via Z’-factor calculations .

Q. How should interdisciplinary studies on this compound’s therapeutic potential be structured?

Combine pharmacology , synthetic chemistry , and bioinformatics teams. Define milestones (e.g., lead optimization within 12 months) and allocate tasks based on expertise (e.g., chemists handle synthesis; biologists manage in vivo testing) .

特性

IUPAC Name |

(5aR,7S,11bS,11cS)-9,10-dimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-19-7-6-10-4-5-13-16(17(10)19)11-8-14(21-2)15(22-3)9-12(11)18(20)23-13/h4,8-9,13,16-18,20H,5-7H2,1-3H3/t13-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYYSQODIQWPDO-PILAGYSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(O3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4[C@H](O3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963901 | |

| Record name | 9,10-Dimethoxy-1-methyllycorenan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-19-0 | |

| Record name | (5aR,7S,11bS,11cS)-1,2,3,5,5a,7,11b,11c-Octahydro-9,10-dimethoxy-1-methyl[2]benzopyrano[3,4-g]indol-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycorenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-1-methyllycorenan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。